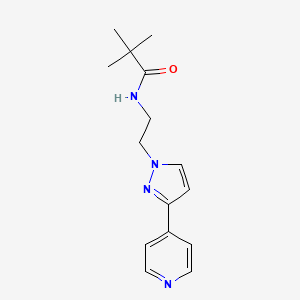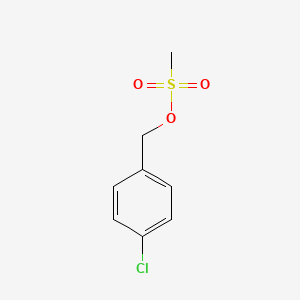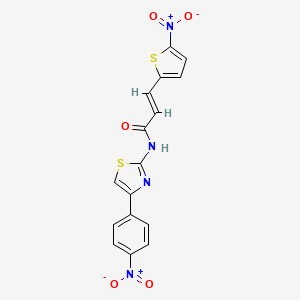![molecular formula C17H22N4OS B2656654 N'-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide CAS No. 861211-30-5](/img/structure/B2656654.png)
N'-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide is a complex organic compound that features a thiazole ring, a benzoyl group, and a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide typically involves the formation of the thiazole ring followed by the introduction of the benzoyl and diethylamino groups. One common method involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions to form the thiazole ring. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The diethylamino group is typically introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming more prevalent in the industrial synthesis of such compounds.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or diethylamino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N’-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: These compounds share the thiazole ring structure and have similar biological activities.
Diethylaminobenzoyl compounds: These compounds contain the diethylamino and benzoyl groups and are used in similar applications.
Uniqueness
N’-{5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl}-N,N-dimethyliminoformamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
861211-30-5 |
|---|---|
Molekularformel |
C17H22N4OS |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N'-[5-[4-(diethylamino)benzoyl]-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C17H22N4OS/c1-5-21(6-2)14-9-7-13(8-10-14)16(22)15-11-18-17(23-15)19-12-20(3)4/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
FBODAPOHPFTVSK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CN=C(S2)N=CN(C)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CN=C(S2)N=CN(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide](/img/structure/B2656571.png)

![5-Methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-oxopyridazine-4-carboxylic acid](/img/structure/B2656577.png)

![N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2656582.png)
![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2656586.png)
![3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2656587.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2656588.png)

![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2656590.png)
![N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B2656591.png)
![6-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656592.png)

